molecular formula C16H15FO2 B2893637 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid CAS No. 1181397-25-0

2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid

Cat. No.: B2893637
CAS No.: 1181397-25-0
M. Wt: 258.292
InChI Key: OMNIFDLOYJSTJZ-UHFFFAOYSA-N
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Description

2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate in the development of novel therapeutic agents. With the molecular formula C₁₆H₁₅FO₂ and a molecular weight of 258.29 g/mol, this biphenyl derivative is part of a class of compounds known for their bioactive potential. Related compounds, such as flurbiprofen (a known non-steroidal anti-inflammatory drug), have been extensively studied and modified to create derivatives with enhanced or novel biological activities . For instance, recent research has demonstrated that hydrazone derivatives synthesized from flurbiprofen exhibit potent urease inhibitory activity, which is a valuable target for treating infections caused by Helicobacter pylori . This suggests that this compound, with its structural similarities, could serve as a versatile scaffold or key precursor in drug discovery campaigns. Its potential applications extend to the synthesis of more complex molecules aimed at inhibiting specific enzymes or exploring new mechanisms of action. The compound is offered with a purity of 98% and is available for immediate procurement from stock . It is critical to note that this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-16(2,15(18)19)12-9-7-11(8-10-12)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNIFDLOYJSTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Reaction Conditions

The brominated phenylpropanoic acid ester serves as the electrophilic partner, while 2-fluorophenylboronic acid acts as the nucleophile. In a representative procedure:

  • Electrophile : 4-Bromo-2-methylpropanoic acid ethyl ester
  • Nucleophile : 2-Fluorophenylboronic acid
  • Catalyst : Palladium acetate (Pd(OAc)₂, 1–2 mol%)
  • Ligand : Triphenylphosphine (PPh₃, 2–4 mol%)
  • Base : Potassium carbonate (K₂CO₃, 2 M aqueous solution)
  • Solvent : Dimethoxyethane (DME)
  • Temperature : Reflux (85–90°C)
  • Yield : 70–75%

The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the biphenyl bond (Figure 1).

Optimization and Challenges

  • Steric Effects : The methyl group adjacent to the carboxylic acid imposes steric hindrance, necessitating elevated temperatures or prolonged reaction times.
  • Boronic Acid Stability : 2-Fluorophenylboronic acid is prone to protodeboronation under acidic conditions, requiring pH-controlled environments.

Table 1. Suzuki-Miyaura Coupling Conditions and Outcomes

Entry Electrophile Boronic Acid Catalyst System Yield (%) Reference
1 4-Bromo-2-methylpropanoate 2-Fluorophenylboronic acid Pd(OAc)₂/PPh₃ 75
2 4-Iodo-2-methylpropanoate 2-Fluorophenylboronic acid PdCl₂(dppf) 68

Introduction of the Methyl Group via Alkylation

The 2-methyl substituent is introduced through α-alkylation of a phenylacetic acid ester precursor prior to biphenyl coupling.

Enolate Formation and Methylation

  • Substrate : Ethyl 4-bromophenylacetate
  • Base : Lithium diisopropylamide (LDA, 1.1 eq)
  • Alkylating Agent : Methyl iodide (1.2 eq)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : –78°C to 0°C
  • Yield : 80–85%

The enolate intermediate attacks methyl iodide, installing the methyl group α to the ester carbonyl. Subsequent hydrolysis yields 4-bromo-2-methylpropanoic acid, which is esterified for use in Suzuki coupling.

Table 2. Alkylation Conditions for Methyl Group Introduction

Entry Substrate Base Alkylating Agent Solvent Yield (%)
1 Ethyl 4-bromophenylacetate LDA Methyl iodide THF 85
2 Methyl 4-bromophenylacetate NaHMDS Dimethyl sulfate DMF 78

Carboxylic Acid Formation via Ester Hydrolysis

The final step involves saponification of the ethyl ester to unmask the carboxylic acid.

Hydrolysis Conditions

  • Substrate : Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoate
  • Base : Sodium hydroxide (NaOH, 2 M aqueous)
  • Solvent : Ethanol/water (1:1 v/v)
  • Temperature : Reflux (80°C)
  • Yield : 90–95%

The reaction proceeds via nucleophilic attack of hydroxide on the ester carbonyl, followed by protonation to yield the free acid.

Alternative Synthetic Strategies

Ullmann Coupling

While less common, Ullmann coupling between a 2-fluoroiodobenzene and a 4-bromo-2-methylpropanoic acid derivative has been reported:

  • Catalyst : Copper(I) iodide (CuI, 10 mol%)
  • Ligand : 1,10-Phenanthroline
  • Solvent : Dimethylformamide (DMF)
  • Yield : 50–60%

This method is limited by lower efficiency and harsher conditions compared to Suzuki-Miyaura coupling.

Friedel-Crafts Alkylation

Friedel-Crafts acylation of biphenyl with methylpropanoic acid chloride is theoretically feasible but impractical due to poor regioselectivity and side reactions.

Comparative Analysis of Synthetic Routes

Table 3. Advantages and Limitations of Preparation Methods

Method Advantages Limitations
Suzuki-Miyaura High yield, functional group tolerance Requires palladium catalysts
Alkylation-Hydrolysis Straightforward methyl introduction Multi-step, low atom economy
Ullmann Coupling No boronic acid needed Low yield, copper waste

Chemical Reactions Analysis

Types of Reactions

2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylate salts (e.g., sodium carboxylate).

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-(3'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic Acid

  • Structure: Fluorine at the 3'-position instead of 2' and lacks the methyl group on the propanoic acid.
  • Activity : As a flurbiprofen analog, it retains NSAID activity but may exhibit differences in cyclooxygenase (COX) inhibition due to altered fluorine positioning .

2-(3-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic Acid (4m)**

  • Structure: Fluorine at the 3-position of the biphenyl ring, with a 2-methylpropanoic acid chain.
  • Synthesis : Prepared via visible-light photoredox carboxylation of activated C(sp³)─O bonds .

Table 1: Positional Isomers Comparison

Compound Fluorine Position Methyl Group Key Activity Reference
Target Compound 2' Yes Under investigation
3'-Fluoro isomer 3' No NSAID (flurbiprofen)
3-Fluoro-2-methylpropanoic acid 3 Yes N/A

Enantiomers

(R)-2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic Acid

  • Structure : R-enantiomer of flurbiprofen.
  • Properties : Distinct pharmacokinetics; the (S)-enantiomer is pharmacologically active in NSAIDs.
  • Hazard Profile : Classified as hazardous (H301: toxic if swallowed; H361: suspected of damaging fertility) .

Amide Derivatives

(±)-2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide

  • Synthesis : Reaction between amphetamine and flurbiprofen using DCC (dicyclohexylcarbodiimide).
  • Characterization : Confirmed via ¹H/¹³C NMR, UV, IR, and mass spectrometry .

2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

  • Synthesis: Coupling of (±)-flurbiprofen with 7-amino-4-methylcoumarin.
  • Application : Bio-functional hybrid compound explored for fluorescence-based assays .

Table 2: Amide Derivatives Comparison

Compound Amine Component Key Feature Application Reference
Amphetamine hybrid 1-phenylpropan-2-yl CNS-active hybrid Dual activity
Coumarin hybrid 4-methylcoumarin Fluorescent probe potential Bioimaging

Hydrazide-Hydrazone Derivatives

(E)-N'-Benzylidene-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide

  • Synthesis : Derived from 2-(2'-fluoro-biphenyl-4-yl)propanehydrazide and aryl aldehydes.
  • Activity: Exhibits in vitro rease (retinoid-inducible serine carboxypeptidase) inhibitory activity, with derivatives showing IC₅₀ values ranging from 0.8–12.4 μM .

Table 3: Hydrazide-Hydrazone Derivatives

Derivative Aldehyde Component IC₅₀ (μM) Reference
4a (3,4,5-trimethoxybenzylidene) 3,4,5-trimethoxy 0.8
4b (3-nitrobenzylidene) 3-nitro 12.4

Ester Derivatives

Biphenyl Ester Tyrosinase Inhibitors

  • Structure : 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates (e.g., 2p, 2r, 2s).
  • Activity : Inhibit tyrosinase (IC₅₀ ~100–250 μg/mL), comparable to kojic acid. Molecular docking shows binding at the active-site entrance .

Physicochemical and Pharmacokinetic Considerations

  • Hazard Profile: Enantiomer-specific toxicity noted for (R)-flurbiprofen .
  • Crystallography : Biphenyl esters form densely packed crystals due to π-π stacking, enhancing stability .

Biological Activity

2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid, also known as (R)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a compound of interest due to its potential biological activities. This article compiles recent research findings regarding its synthesis, biological effects, and potential applications in pharmacology.

  • Molecular Formula : C15H13FO2
  • Molecular Weight : 244.26 g/mol
  • CAS Number : 51543-40-9

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobiphenyl derivatives with appropriate acyl chlorides under controlled conditions. The process often employs various coupling agents to facilitate the formation of the desired product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably:

  • Chlamydia trachomatis : The compound exhibited selective activity against Chlamydia species, suggesting potential as a therapeutic agent for infections caused by these bacteria .
  • Gram-positive and Gram-negative Bacteria : Preliminary screenings indicated moderate antibacterial activity against several strains, including Neisseria meningitidis and Haemophilus influenzae .

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. In a study measuring the ability to scavenge free radicals, it demonstrated an IC50 value indicating significant antioxidant capacity, which may contribute to its protective effects against oxidative stress-related diseases .

Antiproliferative Effects

Research has indicated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it was found to be effective against melanoma cells with an IC50 value that suggests a potential role in cancer therapy .

Case Studies and Research Findings

StudyFindings
Leung et al. (2020)Identified selective activity against Chlamydia; compounds showed reduced inclusion sizes in treated cells .
MDPI Study (2023)Reported synthesis and characterization of derivatives with enhanced biological profiles; noted significant antibacterial activity .
Antioxidant Study (2020)Demonstrated IC50 values indicating strong free radical scavenging ability .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow for interaction with specific biological targets involved in bacterial growth and oxidative stress pathways.

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